N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide
Brand Name: Vulcanchem
CAS No.: 2034308-96-6
VCID: VC4591549
InChI: InChI=1S/C15H18N2O2/c1-15(2,3)14(18)17-9-11-4-5-13(16-8-11)12-6-7-19-10-12/h4-8,10H,9H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)C(=O)NCC1=CN=C(C=C1)C2=COC=C2
Molecular Formula: C15H18N2O2
Molecular Weight: 258.321

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide

CAS No.: 2034308-96-6

Cat. No.: VC4591549

Molecular Formula: C15H18N2O2

Molecular Weight: 258.321

* For research use only. Not for human or veterinary use.

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide - 2034308-96-6

Specification

CAS No. 2034308-96-6
Molecular Formula C15H18N2O2
Molecular Weight 258.321
IUPAC Name N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2,2-dimethylpropanamide
Standard InChI InChI=1S/C15H18N2O2/c1-15(2,3)14(18)17-9-11-4-5-13(16-8-11)12-6-7-19-10-12/h4-8,10H,9H2,1-3H3,(H,17,18)
Standard InChI Key KSCZKNGJHJDPBQ-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)NCC1=CN=C(C=C1)C2=COC=C2

Introduction

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure, incorporating a furan ring, a pyridine ring, and a pivalamide group. This compound is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and potential applications.

Synthesis and Production

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide typically involves several key steps. For large-scale production, optimized reaction conditions are crucial to ensure high yield and purity. Techniques such as continuous flow reactors can be employed to control reaction parameters more precisely.

Mechanism of Action and Biological Activity

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide involves interactions with specific molecular targets, including enzymes and receptors. The furan and pyridine rings engage in π-π stacking interactions and hydrogen bonding, modulating target protein activity. The pivalamide group enhances stability and bioavailability, making it a promising candidate for therapeutic applications.

Applications and Potential Uses

N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide has several significant applications due to its unique structure and biological activity. It is primarily explored in medicinal chemistry for its potential therapeutic effects.

Application AreaDescription
Medicinal ChemistryPotential therapeutic applications due to its interaction with enzymes and receptors
Materials SciencePotential uses in materials science due to its heterocyclic structure

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator